molecular formula C15H22N6 B6274968 N-[(1-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylpiperidin-1-yl)pyrimidin-2-amine CAS No. 2757254-99-0

N-[(1-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylpiperidin-1-yl)pyrimidin-2-amine

Cat. No.: B6274968
CAS No.: 2757254-99-0
M. Wt: 286.38 g/mol
InChI Key: PWKAYICUBVNJAZ-UHFFFAOYSA-N
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Description

TP-040 is a potent and selective inhibitor of O-GlcNAcase (O-GlcNAc hydrolase), an enzyme that catalyzes the removal of O-GlcNAc post-translational modifications from serine and threonine residues in proteins. This compound has garnered significant attention due to its potential therapeutic applications in neurodegenerative disorders such as Alzheimer’s disease, Pick’s disease, and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-040 involves multiple steps, starting with the preparation of the core structure, which includes a pyrimidine ring substituted with a piperidine and an imidazole moiety. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of TP-040 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

TP-040 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final TP-040 compound .

Scientific Research Applications

TP-040 has a wide range of applications in scientific research:

    Chemistry: Used as a chemical probe to study the role of O-GlcNAc modifications in various biochemical pathways.

    Biology: Helps in understanding the cellular processes regulated by O-GlcNAcylation, such as protein stability and signal transduction.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases by preventing the aggregation of tau proteins.

    Industry: Used in the development of diagnostic tools and assays for detecting O-GlcNAc modifications.

Mechanism of Action

TP-040 exerts its effects by inhibiting the activity of O-GlcNAcase, thereby increasing the levels of O-GlcNAcylated proteins. This inhibition prevents the removal of O-GlcNAc modifications, which in turn stabilizes and solubilizes proteins like tau, reducing their aggregation. The molecular targets include the active site of O-GlcNAcase, and the pathways involved are those regulating protein glycosylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TP-040 is unique due to its high selectivity and brain permeability, making it particularly suitable for in vivo studies targeting neurodegenerative diseases. Its pharmacokinetic profile is favorable, with good brain penetration and stability .

Properties

CAS No.

2757254-99-0

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

N-[(1-methylimidazol-4-yl)methyl]-4-(4-methylpiperidin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H22N6/c1-12-4-7-21(8-5-12)14-3-6-16-15(19-14)17-9-13-10-20(2)11-18-13/h3,6,10-12H,4-5,7-9H2,1-2H3,(H,16,17,19)

InChI Key

PWKAYICUBVNJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC=C2)NCC3=CN(C=N3)C

Purity

95

Origin of Product

United States

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